molecular formula C20H21N5O4S B2378903 methyl (4-((3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate CAS No. 2034523-08-3

methyl (4-((3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate

Cat. No. B2378903
CAS RN: 2034523-08-3
M. Wt: 427.48
InChI Key: OXXDLVVTCGUUTL-UHFFFAOYSA-N
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Description

“Methyl (4-((3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate” is a complex organic compound. It contains a 1H-1,2,3-triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The triazole ring is attached to a phenyl group and a pyrrolidinyl group, which is a five-membered ring containing four carbon atoms and one nitrogen atom . The molecule also contains a sulfonyl group (SO2) and a carbamate group (NHCOO) .


Synthesis Analysis

The synthesis of such complex molecules often involves multiple steps and various chemical reactions . Unfortunately, the specific synthesis process for this compound is not available in the retrieved data.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as its molecular weight, solubility, melting point, boiling point, and reactivity . Unfortunately, the specific physical and chemical properties of this compound are not provided in the retrieved data.

Scientific Research Applications

Drug Discovery

1,2,3-triazoles have found broad applications in drug discovery . They are part of essential building blocks like amino acids, nucleotides, etc . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market like anticonvulsant drug Rufinamide, broad spectrum cephalosporin antibiotic cefatrizine, an anticancer drug carboxyamidotriazole and β β -lactum antibiotic tazobactam .

Organic Synthesis

1,2,3-triazoles are one of the most important nitrogen-containing five-membered heterocycles and have a wide range of applications in organic synthesis . They have high chemical stability and are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .

Polymer Chemistry

1,2,3-triazoles have been used in polymer chemistry . Their high chemical stability and strong dipole moment make them suitable for use in this field .

Supramolecular Chemistry

In supramolecular chemistry, 1,2,3-triazoles are used due to their ability to engage in hydrogen bonding, and active involvement in dipole-dipole and π-stacking interactions .

Bioconjugation

1,2,3-triazoles are used in bioconjugation . They can form hydrogen bonds with various biological targets .

Fluorescent Imaging

1,2,3-triazoles are used in fluorescent imaging . They have a strong dipole moment, which makes them suitable for this application .

Materials Science

In materials science, 1,2,3-triazoles are used due to their high chemical stability and strong dipole moment .

Antimicrobial Activities

1,2,3-triazoles and its derivatives hold immense potential to significantly advance medicinal chemistry, offering a wide range of versatile and adaptable applications in the form of anti-microbial agents . They have shown significant interest due to their stability against metabolic degradation, ability to engage in hydrogen bonding, and active involvement in dipole-dipole and π-stacking interactions .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it is handled and used . Unfortunately, the specific safety and hazard information for this compound is not provided in the retrieved data.

Future Directions

The future directions for research on this compound could involve further studies to elucidate its synthesis process, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards . Additionally, this compound could be investigated for potential applications in various fields, such as medicine, materials science, and chemical synthesis .

properties

IUPAC Name

methyl N-[4-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]sulfonylphenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O4S/c1-29-20(26)21-16-7-9-18(10-8-16)30(27,28)24-12-11-17(13-24)25-14-19(22-23-25)15-5-3-2-4-6-15/h2-10,14,17H,11-13H2,1H3,(H,21,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXXDLVVTCGUUTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)N3C=C(N=N3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (4-((3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate

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